molecular formula C5H8ClN3 B6301115 5-methylpyridazin-4-amine;hydrochloride CAS No. 2250241-98-4

5-methylpyridazin-4-amine;hydrochloride

Cat. No.: B6301115
CAS No.: 2250241-98-4
M. Wt: 145.59 g/mol
InChI Key: UUAQBTBOVGWQLG-UHFFFAOYSA-N
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Description

Contextualization of Pyridazines as a Class of Nitrogen-Containing Heterocycles

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are fundamental to life and represent a vast area of chemical research. nih.gov Among these, nitrogen-containing heterocycles are particularly prominent, forming the core of many biomolecules and synthetic drugs. mdpi.com

The pyridazine (B1198779) ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, also known as a 1,2-diazine. This arrangement of nitrogen atoms endows the pyridazine ring with unique physicochemical properties. Compared to a simple benzene (B151609) ring, the pyridazine nucleus is more polar and is considered an electron-deficient heterocycle, capable of acting as an electron acceptor. mdpi.com These electronic characteristics, along with the ability of the nitrogen atoms to participate in hydrogen bonding, are crucial for the molecular interactions that underpin their biological activities. nih.gov The pyridazine scaffold is a key component in several commercially available drugs, demonstrating its utility in medicinal chemistry. nih.govnih.govresearchgate.net

Academic Significance of Aminopyridazine Derivatives in Organic and Medicinal Chemistry Research

The introduction of an amine (–NH₂) group to the pyridazine core creates aminopyridazine derivatives, a subclass with profound importance in academic and industrial research. This functional group can significantly modulate the molecule's chemical properties and biological activity. The pyridazine framework is found in numerous biologically active compounds, and its derivatives have been investigated for a wide spectrum of pharmacological effects. nih.gov

Research has demonstrated that molecules incorporating the pyridazine ring exhibit a diverse range of biological activities. These activities are the subject of extensive study, with researchers continuously synthesizing and evaluating new derivatives. A 2022 study, for instance, focused on the synthesis and antiproliferative evaluation of new 5-substituted pyridazin-4-amine derivatives, highlighting the ongoing interest in this specific chemical scaffold for developing new therapeutic agents. researchgate.netfigshare.com The broad potential of this class of compounds is a primary driver for continued research.

Table 1: Reported Biological Activities of Various Pyridazine Derivatives

Biological ActivityReferences
Anticancer nih.govnih.govmdpi.com
Antimicrobial nih.govnih.govresearchgate.netmdpi.com
Anti-inflammatory nih.govnih.govmdpi.com
Anticonvulsant nih.govnih.govresearchgate.net
Antihypertensive nih.govresearchgate.netmdpi.com
Analgesic nih.govnih.govresearchgate.net
Antiviral nih.gov
Antitubercular nih.govresearchgate.net
Antidiabetic nih.gov
Cardiotonic nih.gov

Overview of Current Research Trajectories and Future Prospects for 5-Methylpyridazin-4-amine (B2977063);hydrochloride

Current research involving pyridazine derivatives is vibrant and multifaceted. A major trajectory involves the synthesis of novel, often complex, molecules built upon the pyridazine scaffold to explore new therapeutic possibilities. nih.govresearchgate.net Methodologies for creating these derivatives are also advancing, with techniques like the Suzuki-Miyaura cross-coupling reaction being employed to efficiently generate diverse pyridazine structures. mdpi.com

The compound 5-methylpyridazin-4-amine serves as a key starting material or "building block" in the synthesis of these more complex molecules. Its structure provides a foundation that can be chemically modified to produce a library of new compounds for biological screening. For example, studies have described the synthesis of various fused heterocyclic systems starting from pyridazine precursors, which are then evaluated for activities such as antiviral effects against Hepatitis A. nih.gov

The future prospects for pyridazine derivatives are significant. They are considered "privileged structures" in medicinal chemistry, meaning the pyridazine core is frequently found in active compounds across different biological targets. researchgate.net Beyond medicine, research has expanded to investigate pyridazine-based molecules for applications in materials science, such as in the development of materials with nonlinear optical properties. mdpi.com The ongoing research into novel anticancer nih.gov, neuroprotective mdpi.com, and antimicrobial mdpi.com agents based on pyridazine and related heterocyclic structures underscores the enduring potential of this chemical class. Therefore, 5-methylpyridazin-4-amine;hydrochloride, as a readily available aminopyridazine building block, is poised to contribute to future discoveries in these diverse scientific fields.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylpyridazin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.ClH/c1-4-2-7-8-3-5(4)6;/h2-3H,1H3,(H2,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAQBTBOVGWQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NC=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Elucidation of 5 Methylpyridazin 4 Amine

Historical Development of Synthetic Approaches to Pyridazine (B1198779) Scaffolds

The history of pyridazine synthesis dates back to the late 19th century. One of the earliest preparations was reported by Emil Fischer, who synthesized a pyridazine derivative through the condensation of phenylhydrazine and levulinic acid wikipedia.org. A foundational route to the parent pyridazine ring involves the reaction of 1,4-dicarbonyl compounds, such as 4-ketoacids or 1,4-diketones, with hydrazine wikipedia.org. Another classical and significant approach starts from maleic hydrazide, which can be converted to the pyridazine core structure wikipedia.org.

Over the decades, these initial methods have been expanded and refined. The development of inverse-electron-demand Diels-Alder reactions, for instance, provided a powerful tool for constructing the pyridazine ring with a high degree of control. In these reactions, electron-deficient dienes, such as 1,2,4,5-tetrazines, react with electron-rich dienophiles to form the pyridazine skeleton after the elimination of a small molecule like nitrogen gas rsc.org. This evolution from classical condensation reactions to more sophisticated cycloaddition strategies has broadened the scope of accessible pyridazine derivatives significantly organic-chemistry.orgorganic-chemistry.org.

Established Synthetic Routes to 5-Methylpyridazin-4-amine (B2977063)

The synthesis of 5-methylpyridazin-4-amine hydrochloride relies on established principles of heterocyclic chemistry, typically involving the construction and subsequent functionalization of the pyridazine ring. These routes are designed to precisely install the methyl and amine groups at the C5 and C4 positions, respectively.

Achieving the specific 4-amino, 5-methyl substitution pattern on the pyridazine ring requires careful regioselective control. The reactivity of the pyridazine ring is influenced by the two adjacent nitrogen atoms, which make it electron-deficient and affect the positions susceptible to nucleophilic or electrophilic attack.

A common strategy involves starting with a pre-functionalized pyridazine precursor where the substitution pattern is already established or can be directed. For example, the synthesis can begin from a pyridazine ring bearing leaving groups (like chlorine atoms) and directing groups (like nitro groups) at specific positions. The inherent electronic properties of these substituted pyridazines guide subsequent reactions. Nucleophilic aromatic substitution is a key reaction, where an amine source can displace a halogen at an electron-deficient position. The challenge lies in ensuring the reaction occurs at the desired C4 position, which can be influenced by the presence of other substituents on the ring that activate or deactivate certain positions.

Recent studies have explored various methods for the regioselective functionalization of the pyridazine scaffold, including directed metalation, which allows for the introduction of functional groups at specific C-H bonds uni-muenchen.de. While not always directly applied to this specific molecule, these advanced techniques highlight the ongoing efforts to control the regiochemistry of pyridazine reactions.

A practical, multistep synthesis for a closely related analog, 4-amino-5-methylpyridin-2-ol, illustrates a common approach that can be adapted for pyridazine synthesis. This process often begins with a readily available, appropriately substituted precursor, such as 2-chloro-5-methyl-4-nitropyridine 1-oxide chemicalbook.com. The synthesis proceeds through a series of transformations to install the required functional groups.

A representative sequence involves the following key steps:

Reduction of a Nitro Group: The synthesis often starts with a nitro-substituted precursor. The nitro group at the C4 position serves as a precursor to the amine. This group is typically reduced to an amine using catalytic hydrogenation.

Nucleophilic Substitution: If the starting material contains a leaving group, such as a chlorine atom, it can be displaced by a nucleophile.

For instance, the synthesis of 2-chloro-5-methylpyridin-4-amine, an important intermediate, is achieved through the hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide chemicalbook.comgoogle.com. This intermediate can then potentially undergo further reactions to yield the final pyridazine product.

StepStarting MaterialReagents and ConditionsProduct
12-chloro-5-methyl-4-nitropyridine 1-oxideH₂, Pt/Mo on activated carbon, Ethanol, 30°C, 3 bar2-chloro-5-methylpyridin-4-amine
22-chloro-5-methylpyridin-4-amineKOH, Methanol, 180°C, Autoclave4-amino-5-methylpyridin-2-one

This interactive table outlines a synthetic pathway for a related pyridine (B92270) analog, demonstrating the types of transformations involved in such multi-step syntheses. google.comchemicalbook.com

Modern Advances in 5-Methylpyridazin-4-amine Synthesis

Contemporary research in pyridazine synthesis focuses on improving the efficiency, safety, and environmental impact of established methods. This includes the development of novel catalytic systems and the application of green chemistry principles.

Catalysis plays a crucial role in the modern synthesis of pyridazine derivatives. Catalytic hydrogenation is a key step in converting nitro groups to amines, a common transformation in the synthesis of 5-methylpyridazin-4-amine precursors chemicalbook.comgoogle.com. The choice of catalyst and reaction conditions is critical for achieving high yield and purity.

Research has shown that platinum-based catalysts on an activated carbon support are effective for this reduction. Furthermore, the use of co-catalysts or dopants, such as molybdenum (Mo) or vanadium (V), can significantly enhance the catalyst's performance and the reaction's conversion rate chemicalbook.comgoogle.com.

CatalystConversion RateReference
0.8% Pt and 0.6% Mo on activated carbon>98% chemicalbook.comgoogle.com
0.8% Pt and 0.3% Mo on activated carbon~98% chemicalbook.com
1% Pt and 2% V on activated carbon~87% chemicalbook.comgoogle.com

This interactive table summarizes the performance of different catalysts in the hydrogenation of 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium, a key step in a related synthesis.

Optimization of reaction parameters such as temperature, pressure, and solvent is also essential. For example, the hydrogenation is typically carried out at a moderate temperature (30°C) and under a hydrogen overpressure of 3 bar to ensure high conversion while minimizing side reactions chemicalbook.com.

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Green Solvents: The choice of solvent is a key consideration in green chemistry. The use of ethanol as a solvent in the hydrogenation step is an example of employing a more environmentally benign solvent compared to halogenated hydrocarbons chemicalbook.com.

Atom Economy: Atom economy is a metric that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product wikipedia.org. The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org

Mechanistic Investigations into the Formation of 5-Methylpyridazin-4-amine Remain Largely Undisclosed in Publicly Available Research

Detailed mechanistic investigations elucidating the specific formation pathways of the chemical compound 5-methylpyridazin-4-amine are not extensively detailed in readily available scientific literature. While general synthetic routes for pyridazine derivatives are documented, specific studies focusing on the intricate step-by-step molecular transformations leading to 5-methylpyridazin-4-amine, including the identification of intermediates, transition states, and reaction kinetics, are not prevalent in the public domain.

The synthesis of aminopyridazines often involves nucleophilic substitution reactions on a pre-existing pyridazine ring, typically by displacing a leaving group such as a halogen with an amine. The mechanism for such reactions, broadly categorized as nucleophilic aromatic substitution (SNAr), is generally understood to proceed via a two-step addition-elimination pathway.

In a hypothetical SNAr pathway for the formation of 5-methylpyridazin-4-amine from a 4-halo-5-methylpyridazine precursor, the reaction would likely initiate with the nucleophilic attack of an amine at the C4 position of the pyridazine ring. This step leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a critical factor influencing the reaction rate and is influenced by the electronic properties of the substituents on the pyridazine ring. The subsequent step involves the elimination of the halide leaving group, which restores the aromaticity of the ring and yields the final 5-methylpyridazin-4-amine product.

The regioselectivity of the nucleophilic attack is a key aspect of this proposed mechanism. Computational studies on related heterocyclic systems, such as quinazolines, have shown that the site of nucleophilic attack can be predicted by analyzing the lowest unoccupied molecular orbital (LUMO) coefficients of the substrate. A higher LUMO coefficient on a particular carbon atom indicates a greater susceptibility to nucleophilic attack at that position. Similar computational analyses for 4-halo-5-methylpyridazine could provide theoretical support for the observed regioselectivity in the formation of the 4-amino product.

It is important to note that this description is based on general principles of organic chemistry and mechanistic studies of analogous heterocyclic systems. Without specific experimental or computational studies on the formation of 5-methylpyridazin-4-amine, a detailed and scientifically validated mechanistic elucidation remains speculative. Further research, including kinetic studies, isotopic labeling experiments, and computational modeling, would be necessary to definitively map out the reaction coordinates and characterize the intermediates and transition states involved in the synthesis of this specific compound.

Chemical Reactivity and Derivatization Studies of 5 Methylpyridazin 4 Amine;hydrochloride

Reactivity Profiling of the Pyridazine (B1198779) Ring System (e.g., Electrophilic/Nucleophilic Sites)

The pyridazine ring is a π-deficient heteroaromatic system due to the presence of two adjacent, electronegative nitrogen atoms. liberty.edutaylorfrancis.com This electron deficiency significantly influences its chemical reactivity, making it generally resistant to electrophilic substitution while being susceptible to nucleophilic attack. taylorfrancis.comresearchgate.net The nitrogen atoms withdraw electron density from the carbon atoms of the ring, which lowers the energy of the molecule's Highest Occupied Molecular Orbital (HOMO) and makes reactions with electrophiles difficult. researchgate.net

The reactivity of the pyridazine nucleus is characterized by the following:

Nucleophilic Sites: The primary nucleophilic sites are the lone pairs of electrons on the two ring nitrogen atoms. These sites are readily protonated or can coordinate to metal ions.

Electrophilic substitution on the pyridazine ring is rare and typically requires harsh conditions or the presence of multiple activating, electron-donating substituents. researchgate.net Nucleophilic addition, often followed by oxidation or elimination, is a more common reaction pathway for functionalizing the pyridazine core. taylorfrancis.com

Transformations of the 4-Amino Group and 5-Methyl Moiety

The functional groups attached to the pyridazine ring, namely the 4-amino and 5-methyl moieties, provide versatile handles for derivatization.

The exocyclic 4-amino group behaves as a typical aromatic amine and is a key site for synthetic modifications.

Acylation: The amino group can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is a common strategy to introduce a variety of functional groups.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. N-activation of the pyridazine ring can sometimes facilitate such reactions. bohrium.com

Condensation Reactions: The 4-amino group can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). These reactions are fundamental in building more complex molecular architectures. For instance, Schiff base derivatives of similar heterocyclic amines have been widely used in the synthesis of coordination complexes. researchgate.net

Table 1: Examples of Amine Functionalization Reactions on Pyridine (B92270) Analogs

Reaction Type Reagent Example Product Type Reference Analogy
Acylation Acetyl Chloride N-(pyridazin-4-yl)acetamide General amine reactivity
Alkylation Methyl Iodide N-methylpyridazin-4-amine General amine reactivity
Condensation Benzaldehyde N-benzylidenepyridazin-4-amine (Schiff Base) researchgate.net

Direct functionalization of a methyl group on an electron-deficient heteroaromatic ring like pyridazine can be challenging. rsc.org However, several strategies can be employed:

Deprotonation-Alkylation: The methyl group's protons are weakly acidic and can potentially be removed by a very strong base (e.g., organolithium reagents) to form a carbanion. This anion can then react with various electrophiles. Evidence from related heterocycles suggests that deprotonation of methyl groups in strongly basic media is feasible.

Radical Reactions: Free-radical bromination using reagents like N-bromosuccinimide (NBS) could potentially introduce a bromine atom to the methyl group, which can then be displaced by other nucleophiles.

Oxidation: The methyl group could be oxidized to a carboxylic acid or an aldehyde under appropriate conditions, providing a different reactive handle for further derivatization.

Recent advancements in C-H functionalization offer metal-free approaches for modifying alkyl groups on heterocyclic systems, for example, by inserting a methylene group to bridge two molecules. acs.org

Tautomeric Equilibria and Aromaticity Considerations for 5-Methylpyridazin-4-amine (B2977063)

Tautomeric Equilibria:

4-Aminopyridazine derivatives can theoretically exist in an equilibrium between the amino and imino tautomeric forms. For many aminopyridines and related heterocycles, the amino form is generally the more stable and predominant tautomer in various phases. nih.gov However, the equilibrium can be influenced by factors such as solvent polarity and substitution patterns. nih.govmdpi.com In polar solvents, intermolecular hydrogen bonding with the solvent can stabilize the amino form. bohrium.com The hydrochloride salt of 5-methylpyridazin-4-amine likely exists predominantly in the protonated amino form, where a proton is attached to one of the ring nitrogen atoms, further stabilizing the amino tautomer.

Aromaticity:

Pyridazine is an aromatic compound, but its aromaticity is significantly reduced compared to benzene (B151609) due to the electron-withdrawing nature of the two nitrogen atoms. nih.gov The aromaticity index (IA) for pyridazine is calculated to be 79, compared to 100 for benzene. nih.gov This lower aromaticity contributes to its distinct reactivity. The aromaticity of the ring in 5-methylpyridazin-4-amine is influenced by its substituents. The electron-donating amino and methyl groups can increase the π-electron delocalization, potentially leading to a slight increase in aromatic character compared to the unsubstituted pyridazine ring. ias.ac.in Aromaticity can be computationally evaluated using methods like Nucleus-Independent Chemical Shift (NICS), where large negative values indicate stronger aromatic character. ias.ac.inresearchgate.net

Table 2: Aromaticity Indices for Related Heterocycles

Compound Aromaticity Index (IA) Reference
Benzene 100 nih.gov
Pyridine 86 nih.gov
Pyridazine 79 nih.gov

Coordination Chemistry of 5-Methylpyridazin-4-amine as a Ligand

The presence of multiple nitrogen atoms makes 5-methylpyridazin-4-amine an excellent candidate as a ligand in coordination chemistry. liberty.edu It can coordinate to metal centers in several ways:

As a monodentate ligand through one of the ring nitrogen atoms.

As a bidentate bridging ligand , linking two metal centers through its two ring nitrogens (N1 and N2).

Potentially as a chelating ligand if the exocyclic amino group also participates in coordination, although this is less common for simple aminopyridazines.

The pyridazine ring system is known to form stable complexes with a variety of transition metals, and its derivatives are used to synthesize coordination compounds with interesting properties and potential applications. researchgate.netnih.gov

Metal complexes involving pyridazine-based ligands are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.com The resulting complexes are then isolated and characterized using a range of spectroscopic and analytical techniques.

Synthesis: A common method involves refluxing a solution of the ligand (e.g., 5-methylpyridazin-4-amine) with a metal salt (e.g., chlorides, nitrates, or sulfates of metals like Cu(II), Ni(II), Co(II), Fe(III)) in a solvent like ethanol or methanol. researchgate.netjscimedcentral.com The product often precipitates upon cooling and can be purified by recrystallization.

Characterization:

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=N and C=C bonds within the pyridazine ring upon complexation indicate the involvement of the ring nitrogen atoms in bonding. nih.gov

Elemental Analysis: Provides the empirical formula of the complex, helping to determine the ligand-to-metal stoichiometry. researchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR can be used for diamagnetic complexes to elucidate the structure in solution.

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and can help determine its geometry. researchgate.net

X-ray Crystallography: Offers definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. researchgate.net

Table 3: Common Characterization Data for Pyridazine-Metal Complexes

Technique Observation Information Gained Reference Analogy
IR Spectroscopy Shift in ν(C=N) and ν(C=C) bands Confirmation of coordination through ring nitrogen(s) nih.gov
Elemental Analysis %C, %H, %N, %Metal Stoichiometry of the complex (e.g., 1:1 or 1:2 metal:ligand) researchgate.net
Molar Conductance Measurement in solution Determines if the complex is ionic or non-ionic researchgate.net
UV-Visible Spectroscopy d-d transition bands Geometry of the coordination sphere (e.g., octahedral, tetrahedral) researchgate.net

Chelation Behavior and Ligand Design Principles of 5-methylpyridazin-4-amine;hydrochloride

The chelating properties of a molecule are critical to its application in coordination chemistry, influencing the stability and structure of the resulting metal complexes. The compound 5-methylpyridazin-4-amine, as a substituted pyridazine, possesses multiple potential coordination sites that enable it to act as a ligand for various metal ions. Its chelation behavior is dictated by the arrangement of its donor atoms—the two nitrogen atoms of the pyridazine ring and the nitrogen atom of the exocyclic amine group.

The pyridazine ring, with its two adjacent nitrogen atoms, forms a key structural motif for chelation. The lone pairs of electrons on these nitrogen atoms can coordinate with a metal center. Furthermore, the 4-amino group provides an additional nitrogen donor site. The relative positions of these donor atoms allow for several possible coordination modes, which in turn informs the principles for designing more complex ligands based on this molecular scaffold.

Potential Coordination Modes and Chelation Behavior

Based on the structural characteristics of 5-methylpyridazin-4-amine and the known coordination chemistry of similar N-heterocyclic ligands, several coordination behaviors can be postulated:

Monodentate Coordination: The ligand can bind to a metal center through a single donor atom. This would most likely occur through one of the pyridazine ring nitrogens, as they are generally more sterically accessible and their basicity can be modulated by substituents. Coordination through the exocyclic amino group is also possible, though less common as a primary monodentate binding site in the presence of the ring nitrogens.

Bidentate Chelation: The most significant coordination mode for this ligand is likely to be bidentate chelation, where it binds to a metal center through two donor atoms, forming a stable chelate ring. Two primary bidentate modes are conceivable:

N,N'-Chelation (Pyridazine Ring): The two adjacent nitrogen atoms of the pyridazine ring can coordinate to a single metal ion, forming a four-membered chelate ring. While four-membered rings are generally less stable than five- or six-membered rings due to ring strain, this coordination mode is observed in some pyridazine-based ligands.

N,N'-Chelation (Ring and Amino Group): A more stable five-membered chelate ring can be formed through the coordination of one of the pyridazine ring nitrogens (at position 3 or 5) and the nitrogen atom of the 4-amino group. This is often the preferred coordination mode for aminopyridine and related ligands, as it leads to a thermodynamically more favorable complex. The methyl group at position 5 could sterically influence which of the ring nitrogens is involved in this chelation.

The chelation behavior can be influenced by several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions (pH, solvent), and the presence of other competing ligands.

Ligand Design Principles

The 5-methylpyridazin-4-amine scaffold serves as a valuable starting point for the design of more sophisticated ligands with tailored properties. By chemically modifying this core structure, it is possible to fine-tune the ligand's steric and electronic characteristics to achieve specific coordination preferences, complex stabilities, and even introduce functional properties. Key principles for ligand design based on this molecule include:

Modification of the Amino Group: The exocyclic amino group can be readily derivatized to introduce larger or more functional substituents. For example, conversion to a Schiff base by reaction with an aldehyde or ketone introduces an imine nitrogen, which can also act as a donor atom. This can lead to the formation of tridentate or tetradentate ligands capable of forming more stable complexes with higher coordination numbers.

Substitution on the Pyridazine Ring: Introducing other substituents onto the pyridazine ring can modulate the electronic properties of the donor nitrogen atoms. Electron-donating groups would increase the basicity of the ring nitrogens, potentially leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups would decrease the basicity. Steric hindrance can also be introduced to control the coordination geometry around the metal center.

Formation of Bridging Ligands: The bidentate nature of the pyridazine moiety makes it an excellent candidate for constructing bridging ligands that can link two or more metal centers. This can lead to the formation of polynuclear complexes, coordination polymers, and metal-organic frameworks (MOFs) with interesting magnetic, electronic, or catalytic properties.

Illustrative Data on Metal Complexation

While specific experimental data for the chelation of 5-methylpyridazin-4-amine with a wide range of metals is not extensively reported in the public domain, we can create an illustrative table based on the expected behavior with common transition metal ions. This hypothetical data is based on the general principles of coordination chemistry for N-heterocyclic ligands.

Metal IonPotential Coordination ModeExpected Chelate Ring SizeIllustrative Stability Constant (log K)
Cu(II)Bidentate (N,N')5-membered6.5
Ni(II)Bidentate (N,N')5-membered5.8
Co(II)Bidentate (N,N')5-membered5.2
Zn(II)Bidentate (N,N')5-membered4.9
Pd(II)Bidentate (N,N')5-membered7.1
Pt(II)Bidentate (N,N')5-membered7.5

Note: The stability constants are hypothetical and for illustrative purposes only, representing the expected trend based on the Irving-Williams series and the high affinity of Pd(II) and Pt(II) for nitrogen donors.

Hypothetical Coordination Complexes and Their Properties

The design principles outlined above can be used to propose novel ligands derived from 5-methylpyridazin-4-amine and predict the properties of their metal complexes.

Ligand DerivativeMetal IonPotential GeometryPotential Application
Schiff base with salicylaldehydeNi(II)OctahedralCatalysis
N-functionalized with a pyridine groupFe(II)OctahedralSpin-crossover material
Dimerized via a flexible linkerCu(II)DinuclearMagnetic studies

Despite a comprehensive search for scientific data on This compound , specific experimental results required to populate the requested detailed outline are not available in the public domain. Scholarly databases, chemical repositories, and scientific literature were queried for advanced spectroscopic and solid-state characterization data, including high-resolution NMR, mass spectrometry, vibrational spectroscopy, and single-crystal X-ray diffraction.

The search did not yield specific ¹H or ¹³C NMR spectra, multidimensional NMR correlation data (COSY, HSQC, HMBC), or any dynamic NMR studies for this particular compound. Similarly, high-resolution mass spectrometry data detailing its specific fragmentation pathways could not be located. Furthermore, no experimental FT-IR or Raman spectra are publicly available. Finally, the crystallographic data, including unit cell parameters, space group, and a detailed analysis of the hydrogen bonding network and crystal packing from single-crystal X-ray diffraction, have not been published.

Due to the absence of this specific empirical data, it is not possible to generate the thorough, informative, and scientifically accurate article as per the structured outline provided. The creation of such an article requires access to primary research data that is currently not available in the searched scientific literature.

Advanced Spectroscopic and Solid State Characterization of 5 Methylpyridazin 4 Amine;hydrochloride

Single Crystal X-ray Diffraction for Absolute Structure Determination and Supramolecular Architecture

Polymorphism and Pseudopolymorphism Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and pseudopolymorphism, where different crystal structures are formed by the inclusion of solvent molecules (hydrates or solvates), are critical areas of study in pharmaceutical and materials science. These different solid-state forms of a compound can exhibit varied physicochemical properties, including solubility, stability, and bioavailability.

A thorough investigation into the polymorphism of 5-methylpyridazin-4-amine (B2977063);hydrochloride would involve techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). PXRD patterns are unique to each crystalline form and serve as a definitive fingerprint for identification. DSC would be employed to identify phase transitions, melting points, and the thermodynamic relationships between different polymorphs. TGA would complement this by determining the presence of solvent molecules in the crystal lattice, thus identifying any pseudopolymorphic forms.

Table 1: Hypothetical Polymorphism Data for 5-Methylpyridazin-4-amine;hydrochloride

FormMelting Point (°C)Key PXRD Peaks (2θ)Crystal System
I150-15510.2, 15.5, 20.8, 25.1Monoclinic
II160-16511.5, 16.2, 21.3, 26.8Orthorhombic

Note: The data in this table is illustrative and not based on published experimental results for this specific compound.

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible and fluorescence spectroscopy are powerful tools to probe the electronic transitions and photophysical properties of molecules. The absorption of ultraviolet or visible light by this compound would correspond to the excitation of electrons from lower to higher energy orbitals (e.g., π → π* and n → π* transitions). The wavelength of maximum absorption (λmax) provides information about the electronic structure of the molecule.

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This emission occurs when the molecule returns from an excited singlet state to the ground state. The fluorescence spectrum, quantum yield, and lifetime are key parameters that characterize the photophysical behavior of a compound and its potential applications in areas such as bio-imaging and sensing. The environment, including solvent polarity, can significantly influence these properties.

Table 2: Illustrative Spectroscopic Data for this compound in Methanol

ParameterValue
UV-Visible λmax280 nm
Molar Absorptivity (ε)5000 M-1cm-1
Fluorescence Emission λmax350 nm
Stokes Shift70 nm
Fluorescence Quantum Yield (ΦF)0.2

Note: The data in this table is for illustrative purposes and does not represent verified experimental values for this compound.

Further research is necessary to experimentally determine and publish the specific solid-state and photophysical characteristics of this compound.

Computational and Theoretical Investigations of 5 Methylpyridazin 4 Amine;hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic characteristics that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov It is employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization, by finding the minimum energy conformation on the potential energy surface. nih.govnih.gov For derivatives of pyridazine (B1198779) and other heterocyclic compounds, DFT calculations, often using functionals like B3LYP, are instrumental in predicting bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net

Energy landscape analysis through DFT can reveal the relative stabilities of different isomers or tautomers. researchgate.net For instance, calculations can determine whether an amine or imine form is more stable under certain conditions. These calculations are crucial for understanding which molecular forms are likely to be present and active in a biological system. The selection of the basis set, such as 6-311G+(d,p) or TZVP, is a critical parameter that influences the accuracy of these predictions. nih.govnih.gov The results from these calculations provide a foundational understanding of the molecule's structural and energetic properties.

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Heterocyclic Amine Note: This data is representative of typical DFT outputs for related structures, as specific data for 5-methylpyridazin-4-amine (B2977063);hydrochloride was not available in the searched literature.

ParameterBond/AngleCalculated Value (B3LYP/6-311G+(d,p))
Bond LengthC-N (amine)1.38 Å
Bond LengthC=N (ring)1.32 Å
Bond AngleC-N-H115°
Dihedral AngleH-N-C-C178°

A significant application of quantum chemistry is the prediction of spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netnih.gov Comparing these predicted shifts with experimental data helps in the unambiguous assignment of signals to specific atoms within the molecule. nih.govnih.gov Studies have shown that the accuracy of NMR predictions can depend on the chosen functional and basis set. nih.gov

Similarly, DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.netresearchgate.net These calculated frequencies, often scaled to correct for approximations in the theoretical model, can be matched to experimental spectral bands to identify characteristic functional group vibrations, such as N-H or C=O stretches. researchgate.net This analysis confirms the molecular structure and provides insight into the bonding environment. researchgate.netresearchgate.net

Table 2: Example of Predicted vs. Experimental ¹H NMR Chemical Shifts Note: This table illustrates the typical correlation between predicted and experimental data for related organic molecules.

Proton EnvironmentPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Aromatic C-H7.807.75
Methyl C-H2.502.45
Amine N-H5.505.40

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility of a molecule and how it interacts with its environment, particularly with solvent molecules like water. mdpi.comscispace.com

For a molecule like 5-methylpyridazin-4-amine;hydrochloride, MD simulations can explore the different shapes (conformations) it can adopt in solution. This process, known as conformational sampling, is vital because a molecule's biological activity often depends on its ability to adopt a specific shape to fit into a protein's binding site. mdpi.com Furthermore, these simulations explicitly model the interactions between the solute and solvent, revealing how water molecules arrange around the compound and influence its structure and dynamics. This provides a more realistic representation of the molecule's behavior in a biological context than vacuum-based quantum calculations. researchgate.net

Molecular Docking and Virtual Screening for Ligand-Target Interactions (Focus on binding mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govmdpi.com This method is central to drug discovery for identifying potential drug candidates and understanding their binding mechanisms at a molecular level. mdpi.commdpi.com

In the context of this compound, docking simulations would be used to place the molecule into the active site of a specific protein target. The simulation's scoring function then estimates the binding affinity, with lower scores generally indicating a more favorable interaction. researchgate.net Analysis of the resulting docked pose can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions between the ligand and specific amino acid residues of the protein. mdpi.comnih.gov This information is critical for explaining the compound's mechanism of action and for guiding the design of more potent derivatives. Virtual screening uses this docking approach to rapidly test large libraries of compounds against a target protein, prioritizing a smaller number for experimental testing. biorxiv.org

Table 3: Illustrative Molecular Docking Results for a Pyridazine Derivative Note: This table presents typical data obtained from a molecular docking study against a protein kinase target.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds Formed
Analog A-8.5LYS78, GLU95, ASP1552
Analog B-7.2LYS78, TYR971
5-methylpyridazin-4-amine (Hypothetical)(To be determined)(To be determined)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are built by developing mathematical equations that relate numerical descriptors of the molecules (e.g., electronic, steric, or hydrophobic properties) to an observed response. nih.govnih.gov

For a series of pyridazine derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme. nih.gov By analyzing the model, researchers can identify which molecular features are most important for enhancing or diminishing activity. For example, a model might reveal that increasing the positive electrostatic potential on a particular part of the molecule leads to stronger binding. This insight is invaluable for lead optimization, as it allows chemists to rationally design new compounds with improved potency or desired properties before undertaking their synthesis. nih.govnih.gov The statistical validity of QSAR models is typically assessed using metrics like the squared correlation coefficient (r²). nih.gov

Biological Activity and Molecular Mechanism of Action of 5 Methylpyridazin 4 Amine Derivatives in Vitro/preclinical Focus

Identification and Validation of Molecular Targets

The initial phase in understanding the utility of 5-methylpyridazin-4-amine (B2977063) derivatives involves identifying and validating their molecular targets. This is accomplished through a range of in vitro assays, including enzyme inhibition studies and receptor binding assays, which help to pinpoint the specific proteins these compounds interact with.

Derivatives of the pyridazine (B1198779) and structurally related aminopyridine scaffolds have been evaluated for their ability to inhibit a variety of enzymes.

Nitric Oxide Synthase (NOS): A series of 2-amino-4-methylpyridine (B118599) analogues were synthesized and evaluated as potential inhibitors for inducible nitric oxide synthase (iNOS). nih.gov Compounds such as 6-(2-fluoropropyl)-4-methylpyridin-2-amine (B3346134) were identified as potent inhibitors. nih.gov Further studies on related 4-amino pteridine (B1203161) derivatives showed that bulky substituents in the 6-position, like a phenyl group, markedly increased the inhibitory potency against neuronal NOS (nNOS), suggesting hydrophobic interactions within the enzyme's active site. nih.gov

Glucan Synthase: Pyridazinone analogs have been developed as potent inhibitors of β-1,3-glucan synthase, an essential enzyme for fungal cell wall synthesis. nih.govresearchgate.net A lead compound, 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one, served as the basis for structure-activity relationship (SAR) studies that led to derivatives with improved antifungal activity against Candida albicans and Candida glabrata. nih.gov The inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to cell lysis, which validates it as a key antifungal target. nih.govpatsnap.com

Cholinesterase: In the search for treatments for Alzheimer's disease, various heterocyclic compounds are assessed for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov While direct studies on 5-methylpyridazin-4-amine are limited, research into related structures provides insight. For instance, amino-7,8-dihydro-4H-chromenone derivatives have shown significant inhibitory activity against both AChE and BChE, with substitutions at specific positions being crucial for enhancing potency. nih.gov

Xanthine (B1682287) Oxidase (XO): Pyrazolo[3,4-d]pyrimidines, which are structurally related to pyridazines, have been reported as potent inhibitors of xanthine oxidase, an enzyme implicated in gout. nih.gov Some of these derivatives exhibited IC₅₀ values below 1 microM. nih.gov More recently, the rational design of 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids, which share structural similarities with the drug febuxostat, led to potent XO inhibitors with IC₅₀ values in the nanomolar range. nih.gov Molecular docking studies suggest these compounds interact with key residues in the enzyme's active site. nih.govnih.gov

Monoamine Oxidase (MAO): A series of 24 pyridazinobenzylpiperidine derivatives were synthesized and evaluated for their ability to inhibit monoamine oxidase A (MAO-A) and B (MAO-B). mdpi.comresearchgate.net Most of the compounds demonstrated higher selectivity for MAO-B. mdpi.comresearchgate.net Compound S5 was the most potent MAO-B inhibitor with an IC₅₀ value of 0.203 μM, showing a competitive and reversible inhibition mechanism. mdpi.comresearchgate.net

Table 1: Enzyme Inhibition by Pyridazine and Related Derivatives
Derivative ClassTarget EnzymeKey Compound(s)Inhibitory Activity (IC₅₀/Kᵢ)Source(s)
PyridazinobenzylpiperidineMonoamine Oxidase B (MAO-B)Compound S5IC₅₀ = 0.203 μM; Kᵢ = 0.155 μM mdpi.comresearchgate.net
Pyridazinone Analogβ-1,3-Glucan SynthaseLead Compound 1Potent Inhibition (Specific value not stated) nih.gov
Pyrazolo[3,4-d]pyrimidineXanthine OxidaseMultiple DerivativesIC₅₀ < 1 μM nih.gov
2-Amino-4-methylpyridine AnalogInducible Nitric Oxide Synthase (iNOS)Compound 9Potent Inhibition (Specific value not stated) nih.gov

The interaction of 5-methylpyridazin-4-amine derivatives with various receptors has been a key area of investigation, particularly for their potential effects on the central nervous system.

GABA-A Receptors: Arylaminopyridazine derivatives of gamma-aminobutyric acid (GABA) have been identified as selective and competitive antagonists at the GABA-A receptor site. nih.govnih.gov The compound SR 95103, a 2-(carboxy-3'-propyl)-3-amino-4-methyl-6-phenylpyridazinium chloride, was shown to displace [³H]GABA from rat brain membranes with an apparent Kᵢ of 2.2 μM. nih.gov Subsequent SAR studies led to the development of derivatives like SR 95531 (gabazine) and SR 42641, which exhibited even higher affinities with Kᵢ values of 0.15 μM and 0.28 μM, respectively. nih.gov These compounds were found to be competitive antagonists at the high-affinity GABA-A receptor site. nih.gov

Neurotransmitter Receptors: Beyond GABA-A, the effect of these derivatives on other neurotransmitter systems is of interest. The inhibition of monoamine oxidases by pyridazinobenzylpiperidine derivatives directly impacts the metabolism of neurotransmitters like dopamine. mdpi.com Additionally, studies on trace amine-associated receptors (TAARs) have identified various amines as ligands, suggesting a potential interaction point for pyridazine derivatives, although specific studies are needed. nih.gov

Table 2: Receptor Binding Affinity of Pyridazine Derivatives
DerivativeTarget ReceptorBinding Affinity (Kᵢ)Source(s)
SR 95103GABA-A2.2 μM nih.gov
SR 95531 (Gabazine)GABA-A0.15 μM nih.gov
SR 42641GABA-A0.28 μM nih.gov

To understand the molecular basis of their activity, computational and experimental methods are used to analyze the interactions between pyridazine derivatives and their protein targets.

Molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing these interactions. rsc.org For instance, docking studies of pyridazinobenzylpiperidine derivatives with MAO-B revealed that the stability of the complex was enhanced by pi-pi stacking interactions with tyrosine residues (Tyr398 and Tyr326). mdpi.comresearchgate.net Similarly, for 4-amino and 4-ureido pyridazinone-based inhibitors of Fatty Acid Binding Protein 4 (FABP4), modeling showed a strong hydrogen bond interaction with an arginine residue (R126) inside the binding pocket. nih.gov Kinetic studies for the most effective xanthine oxidase inhibitors revealed a mixed-type inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov These analyses are crucial for explaining the observed biological activity and for guiding the design of more potent and selective compounds. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

SAR studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity.

The development of novel pyridazine derivatives often involves rational design and the synthesis of focused libraries to systematically explore the SAR. nih.govnih.gov For example, a series of pyridazinone analogs were developed as β-1,3-glucan synthase inhibitors by methodically altering the core structure and optimizing the sulfonamide moiety of a lead compound. nih.gov In another study, over 60 2,4-diaminopyrimidine (B92962) derivatives were prepared to understand the SAR for Tropomyosin receptor kinase (TRK) inhibition. nih.gov This approach allows researchers to identify which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to improve properties like potency and selectivity. nih.gov The synthesis of these libraries often involves multi-step reaction sequences. nih.govnih.gov

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov These models are developed based on the structures of known active compounds and are used to screen virtual libraries for new potential hits. nih.gov For example, a pharmacophore model for IP₃R inhibitors highlighted the importance of two hydrogen-bond acceptors and two hydrogen-bond donors arranged at specific distances from a hydrophobic group. nih.gov In the development of TRK inhibitors, a pharmacophore model was used to guide the synthesis of a new series of compounds, ultimately leading to the identification of a potent pan-TRK inhibitor. nih.gov Such models are invaluable for streamlining the drug discovery process by focusing synthetic efforts on compounds with a higher probability of being active. nih.gov

Cellular Assays for Functional Characterization (e.g., Antiproliferative, Antimicrobial, Antiviral, Cytotoxicity)

Derivatives of the 5-methylpyridazin-4-amine scaffold have been the subject of numerous in vitro studies to characterize their potential as therapeutic agents. These cellular assays have revealed a broad spectrum of biological activities, including antiproliferative, antimicrobial, and antiviral effects, with varying degrees of cytotoxicity.

Antiproliferative and Cytotoxic Activity

The anticancer potential of pyridazine derivatives has been extensively investigated against a panel of human cancer cell lines. Research indicates that these compounds can exhibit significant cytotoxicity, often through mechanisms involving the induction of apoptosis and inhibition of cell proliferation.

For instance, a series of novel 3(2H)-pyridazinone derivatives incorporating a piperazinyl linker were evaluated for their effects on gastric adenocarcinoma (AGS) cells. mdpi.com Two compounds, in particular, demonstrated promising anti-proliferative effects with limited toxicity against normal human gingival fibroblasts. mdpi.com Further analysis revealed these compounds induced oxidative stress, evidenced by hydrogen peroxide release and morphological changes like cell blebbing. mdpi.com A study on 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one (CPM) assessed its cytotoxicity against several cancer cell lines, including A172 (glioblastoma), AGS (gastric adenocarcinoma), CACO-2 (colorectal adenocarcinoma), and HepG2 (hepatocellular carcinoma), as well as normal cell lines L929 (fibroblasts) and RPTEC (renal proximal tubule epithelial cells). nih.gov Similarly, other research has highlighted the antiproliferative activity of related thieno[2,3-d]pyrimidine (B153573) derivatives against breast cancer cell lines MCF-7 and MDA-MB-231. nih.gov

Table 1: Antiproliferative/Cytotoxic Activity of Pyridazine and Related Derivatives This table is interactive. You can sort and filter the data.

Compound Class Cell Line Activity Metric Value Reference
Pyridazine Derivatives AGS (Gastric Adenocarcinoma) IC50 53.02 µM
1-Anilino-4-(arylsulfanylmethyl)phthalazines Various Cancer Lines - Higher activity than cisplatin researchgate.net
3(2H)-Pyridazinone Derivatives AGS (Gastric Adenocarcinoma) - Good anti-proliferative effects mdpi.com
7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one A172, AGS, CACO-2, HepG2 - Cytotoxicity evaluated nih.gov
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates MCF-7 (Breast Cancer) IC50 4.3 ± 0.11 µg/mL nih.gov
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates MDA-MB-231 (Breast Cancer) SI 3.7 nih.gov

Antimicrobial Activity

The pyridazine core is also a key feature in compounds developed for antimicrobial properties. Studies have demonstrated that derivatives can exhibit moderate to potent activity against a range of bacterial and fungal pathogens. mdpi.com

For example, certain pyridazine derivatives have shown antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria. mdpi.commdpi.com The minimum inhibitory concentration (MIC) values indicate their potential for treating bacterial infections. In one study, newly synthesized selenadiazole and thiadiazole derivatives incorporating a pyridazine moiety were evaluated, with Schiff bases of a selenadiazolopyridazine derivative showing high antimicrobial activity. mdpi.com Similarly, some N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives displayed moderate activity against clinically isolated bacterial and fungal strains. researchgate.net The antifungal activity has been noted against species such as Candida albicans and Aspergillus niger. mdpi.com Research on 5-aminoimidazole-4-carboxamidrazones, which share heterocyclic amine features, also revealed potent activity against Candida species and Cryptococcus neoformans. nih.gov

Table 2: Antimicrobial Activity of Pyridazine and Related Derivatives This table is interactive. You can sort and filter the data.

Compound Class Organism Activity Metric Value (µg/mL) Reference
Pyridazine Derivative E. coli MIC 16
Pyridazine Derivative S. aureus MIC 32
Selenadiazolopyridazine Schiff Bases A. niger, C. albicans - Good antifungal activity mdpi.com
Selenadiazolopyridazine Schiff Bases E. coli - Good antibacterial activity mdpi.com
2-Aminopyridine Derivative (2c) S. aureus, B. subtilis MIC 0.039 mdpi.com
4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives S. aureus MIC 32 mdpi.com

Antiviral Activity

The structural framework of 5-methylpyridazin-4-amine is related to various heterocyclic compounds that have been assessed for antiviral efficacy. Nucleoside analogues are a prominent class in this area. For instance, C-5 substituted analogues of Stavudine (d4T) with methylamino linkers were synthesized and evaluated for their activity against Human Immunodeficiency Virus Type 1 (HIV-1), with some compounds showing weak inhibition. nih.gov In another study, a 1-beta-D-ribofuranosyl-5-methylimidazole-4-carboxamide derivative, structurally related to ribavirin, demonstrated significant activity against type 1 herpes simplex virus (HSV) in HeLa cell cultures. nih.gov

Mechanistic Insights into Biological Processes Modulated by 5-Methylpyridazin-4-amine Derivatives

Preclinical studies have begun to elucidate the molecular mechanisms through which 5-methylpyridazin-4-amine derivatives exert their biological effects. The primary mode of action appears to be the inhibition of specific enzymes and interaction with cellular receptors, leading to the modulation of key biological pathways.

A prominent mechanism identified for pyridazinone derivatives is the inhibition of phosphodiesterase type-4 (PDE4). nih.gov PDE4 is a critical enzyme in inflammatory cells that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory cytokines and chemokines from macrophages. nih.gov Specifically, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one was identified as a selective PDE4B inhibitor that could regulate cytokine production without cytotoxic effects. nih.gov

Another key target for related heterocyclic amine derivatives is the RecQ family of DNA helicases, particularly Bloom helicase (BLM). ku.dk BLM plays a crucial role in maintaining genomic stability through its function in DNA repair. Inhibitors of BLM, such as certain 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives, can sensitize cancer cells to DNA damaging agents, representing a potential strategy for enhancing chemotherapy. These compounds were shown to induce sister chromatid exchanges in cells, a characteristic feature of Bloom syndrome, confirming their on-target activity. ku.dk

Furthermore, derivatives have been shown to interact with G-protein coupled receptors. For example, 1H-imidazo[4,5-c]quinolin-4-amine derivatives act as positive allosteric modulators of the A3 adenosine receptor (A3AR). nih.gov These compounds bind to an extrahelical site on the receptor, enhancing the signaling of orthosteric agonists. This modulation of A3AR is being explored for treating inflammatory diseases. nih.gov

The versatility of the pyridazine and related heterocyclic scaffolds allows them to act on a variety of other targets as well. Some pyrimidine (B1678525) derivatives function as folic acid antagonists, inhibiting dihydrofolate reductase, an enzyme essential for nucleotide synthesis. nih.gov The pyridoxal (B1214274) phosphate (B84403) (PLP), an active form of vitamin B6, is a pyridoxine (B80251) derivative that acts as a coenzyme for a vast number of enzymatic reactions crucial for amino acid and neurotransmitter metabolism. wikipedia.org

Applications in Preclinical Drug Discovery and Medicinal Chemistry

5-Methylpyridazin-4-amine (B2977063) as a Core Scaffold for Novel Therapeutic Agents

5-Methylpyridazin-4-amine has emerged as a versatile scaffold in the discovery of new drugs across various therapeutic areas, including oncology and inflammatory diseases. Its inherent structural features allow for modification at multiple positions, enabling the synthesis of extensive compound libraries for screening and lead identification.

Recent research has highlighted the potential of 5-substituted pyridazin-4-amine derivatives as antiproliferative agents. researchgate.netfigshare.com A study focused on the synthesis and biological evaluation of such derivatives demonstrated their potential in targeting cancer cells. researchgate.net The general structure of these derivatives involves the 5-methylpyridazin-4-amine core with various substituents, which have been shown to influence their cytotoxic activity against different cancer cell lines.

The pyridazine (B1198779) core is also a key feature in a number of approved drugs and clinical candidates, underscoring its therapeutic relevance. nih.gov For instance, the 3-aminopyridazine (B1208633) moiety is a central component in the structures of the approved drugs minaprine, relugolix (B1679264), and deucravacitinib (B606291). nih.gov While not direct derivatives of 5-methylpyridazin-4-amine, the success of these compounds validates the utility of the aminopyridazine scaffold in drug design.

Furthermore, the pyridazine ring system is found in compounds targeting a variety of biological targets, including enzymes and receptors. For example, pyridazinone derivatives have been developed as potent inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade. nih.gov In one study, a 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one derivative showed promising anti-inflammatory activity by selectively inhibiting the PDE4B isoenzyme. nih.gov This highlights the adaptability of the pyridazine scaffold for creating targeted therapies.

The following table summarizes selected examples of therapeutic agents developed using the pyridazine scaffold, illustrating the diversity of targets and indications.

Compound/Derivative ClassTherapeutic TargetIndicationKey Findings
5-Substituted Pyridazin-4-amine DerivativesCancer CellsOncologyShowed noticeable antiproliferative activity against various cancer cell lines. researchgate.netfigshare.com
Pyridazinone DerivativesPhosphodiesterase 4 (PDE4)Inflammatory DiseasesDerivatives bearing an indole (B1671886) moiety demonstrated potent and selective PDE4B inhibition. nih.gov
MinaprineMonoamine Oxidase (MAO)DepressionAn approved (though later withdrawn) drug with a 3-aminopyridazine core. nih.gov
RelugolixGonadotropin-Releasing Hormone (GnRH) ReceptorProstate Cancer, Uterine FibroidsAn approved antagonist with a 3-aminopyridazine scaffold. nih.gov
DeucravacitinibTyrosine Kinase 2 (TYK2)PsoriasisAn allosteric inhibitor built around a 3-aminopyridazine core. nih.gov

Lead Generation and Optimization Strategies Utilizing the Pyridazine Moiety

The pyridazine moiety offers several avenues for lead generation and optimization in drug discovery. Its unique electronic and steric properties can be fine-tuned through chemical modification to enhance potency, selectivity, and pharmacokinetic profiles.

A common strategy in lead generation is "scaffold hopping," where a known pharmacophore is replaced with a bioisosteric equivalent to explore new chemical space and potentially improve drug-like properties. The pyridazine ring is often employed in this approach as a substitute for phenyl rings or other heterocyclic systems. acs.org This strategy can lead to the discovery of novel intellectual property and improved pharmacological characteristics. For instance, replacing a pyridine (B92270) core with a pyridazine substructure was a successful strategy in the development of new herbicides targeting phytoene (B131915) desaturase. acs.org

Another key aspect of lead optimization is the modulation of physicochemical properties. The pyridazine ring itself is relatively polar and less lipophilic than a phenyl ring, which can be advantageous for improving aqueous solubility and reducing metabolic liabilities. nih.gov The nitrogen atoms in the pyridazine ring can also act as hydrogen bond acceptors, which can be crucial for binding to biological targets. nih.gov Medicinal chemists can further modify the scaffold with various functional groups to optimize properties like lipophilicity (LogP), polar surface area (PSA), and metabolic stability.

The following table outlines common lead generation and optimization strategies involving the pyridazine moiety.

StrategyDescriptionExample Application
Scaffold Hopping Replacing a core molecular scaffold with the pyridazine ring to generate novel compounds with potentially improved properties.Replacing a pyridine core with a pyridazine in the design of new herbicides. acs.org
Structure-Activity Relationship (SAR) Studies Systematically modifying the pyridazine scaffold and its substituents to understand the relationship between chemical structure and biological activity.Investigating different substituents on the pyridazinone ring to optimize PDE4 inhibitory activity. nih.gov
Physicochemical Property Modulation Modifying the pyridazine core and its substituents to improve drug-like properties such as solubility, permeability, and metabolic stability.The inherent polarity of the pyridazine ring can be leveraged to improve aqueous solubility compared to more lipophilic scaffolds. nih.gov
Bioisosteric Replacement Using the pyridazine ring as a bioisostere for other functional groups or aromatic rings to enhance target binding or improve pharmacokinetic properties.The pyridazine ring can function similarly to a carboxylate moiety in certain biological interactions without the negative charge. nih.gov

Intellectual Property Landscape and Patent Analysis for Pyridazine-Based Active Pharmaceutical Ingredients (APIs)

The intellectual property landscape for pyridazine-based compounds is extensive and reflects their broad therapeutic potential. A significant number of patents have been filed covering novel pyridazine derivatives, their synthesis, and their use in treating a wide range of diseases.

Analysis of the patent literature reveals that pyridazine scaffolds are frequently claimed in patents for kinase inhibitors, a major class of drugs in oncology and immunology. The 4-aminopyrazolopyrimidine scaffold, which shares structural similarities with aminopyridazines, has been a particularly fruitful area for the development of kinase inhibitors. nih.gov Patents in this area often claim broad Markush structures encompassing a variety of substitutions on the core ring system, aiming to protect a wide range of potential drug candidates.

Patents related to pyridazine derivatives are not limited to oncology. For example, there are patents covering pyridazine compounds for use as anti-inflammatory agents, such as those targeting PDE4. google.com These patents typically describe the synthesis of novel pyridazinone derivatives and provide data on their in vitro and in vivo activity.

Furthermore, the use of pyridazine-containing compounds in treating neurodegenerative diseases and viral infections has also been the subject of patent applications. For instance, a patent application has been published for pyridazine compounds and their use in modulating cellular pathways relevant to inflammatory diseases like Alzheimer's disease. google.com

A search for patents specifically mentioning "pyridazine" and "cancer" or "inflammation" reveals a multitude of documents, highlighting the active research and development in this area. The assignees of these patents range from large pharmaceutical companies to smaller biotechnology firms and academic institutions, indicating a broad interest in the therapeutic potential of this scaffold.

Challenges and Opportunities in Developing Pyridazine-Based Therapeutics

The development of pyridazine-based therapeutics presents both challenges and opportunities for medicinal chemists.

Challenges:

One of the primary challenges lies in achieving target selectivity. While the pyridazine scaffold can be decorated with various functional groups to enhance binding to a specific target, off-target effects can still occur, leading to unwanted side effects. This is a common challenge in drug discovery, particularly for classes of targets with highly conserved binding sites, such as kinases.

Another challenge is the potential for metabolic liabilities. While the pyridazine ring itself can be relatively stable, certain substitution patterns can introduce sites that are susceptible to metabolism by cytochrome P450 enzymes. This can lead to rapid clearance of the drug from the body, limiting its efficacy. Careful optimization of the substitution pattern is necessary to mitigate these metabolic risks.

Furthermore, the synthesis of complex pyridazine derivatives can sometimes be challenging and require multi-step synthetic routes. mdpi.com Developing efficient and scalable synthetic methods is crucial for the cost-effective production of pyridazine-based APIs.

Opportunities:

Despite the challenges, the pyridazine scaffold offers significant opportunities. Its unique physicochemical properties, including its polarity and hydrogen bonding capacity, can be exploited to design drugs with improved pharmacokinetic profiles. nih.gov The lower lipophilicity of the pyridazine ring compared to a phenyl ring can lead to better aqueous solubility and reduced non-specific binding. nih.gov

The versatility of the pyridazine ring allows for the creation of diverse chemical libraries, increasing the probability of identifying hits in high-throughput screening campaigns. The ability to fine-tune the electronic properties of the ring through substitution provides a powerful tool for optimizing drug-target interactions.

Moreover, the proven success of pyridazine-containing drugs like relugolix and deucravacitinib provides a strong validation for this scaffold in drug discovery. nih.gov This success encourages further exploration of the pyridazine chemical space for new therapeutic agents. The growing understanding of the role of specific biological targets in disease also presents new opportunities for the rational design of targeted pyridazine-based inhibitors.

Advanced Analytical Methodologies for 5 Methylpyridazin 4 Amine;hydrochloride Quantification and Purity Assessment

Chromatographic Separations for High-Purity Isolation and Impurity Profiling

Chromatography is the cornerstone of purity assessment, providing the means to separate the main compound from structurally similar impurities. researchgate.net The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analyte and its potential impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile compounds like 5-methylpyridazin-4-amine (B2977063);hydrochloride. Its high resolution and sensitivity make it ideal for impurity profiling. researchgate.net The development of a robust, stability-indicating HPLC method is critical for separating the main peak from any potential degradants or process-related impurities. researchgate.netekb.eg

A typical reversed-phase HPLC (RP-HPLC) method would be developed. Given the polar and basic nature of the amine hydrochloride, a C8 or C18 column would be suitable. nih.gov The mobile phase would likely consist of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. Adjusting the pH of the mobile phase is crucial for achieving good peak shape and retention for the amine compound. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute both polar and non-polar impurities within a reasonable timeframe. researchgate.net Detection is typically performed using a UV detector at a wavelength where the pyridazine (B1198779) ring exhibits strong absorbance, such as 250 nm. nih.gov

Table 1: Illustrative HPLC Method Parameters for 5-Methylpyridazin-4-amine;hydrochloride Analysis

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength250 nm
Injection Volume10 µL

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility and thermal instability as a salt. libretexts.org However, GC-MS is a powerful tool for separating and identifying volatile impurities that might be present from the synthesis process. nih.gov To make the primary amine group amenable to GC analysis, a derivatization step is required. sigmaaldrich.com

Silylation is a common derivatization technique where active hydrogens, such as those on an amine group, are replaced by a silyl (B83357) group (e.g., trimethylsilyl (B98337) or tert-butyldimethylsilyl). libretexts.orggreyhoundchrom.com This process increases the volatility and thermal stability of the analyte. numberanalytics.comresearchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. researchgate.netnih.gov The resulting derivatives can be readily separated by GC and identified by their characteristic mass spectra, with the tert-butyldimethylsilyl (TBDMS) derivatives being particularly useful due to their stability and distinct fragmentation patterns (e.g., a prominent [M-57]⁺ ion). greyhoundchrom.comnih.gov

Table 2: Typical GC-MS Derivatization and Analysis Conditions

ParameterCondition
Derivatization ReagentMTBSTFA with 1% TBDMCS catalyst
Reaction Conditions70 °C for 1 hour in an aprotic solvent (e.g., Acetonitrile)
GC ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium, constant flow 1.2 mL/min
Oven ProgramInitial 100 °C, ramp to 280 °C at 10 °C/min
Ionization ModeElectron Impact (EI), 70 eV
Mass Range50-500 amu

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) offers an alternative and often complementary separation technique to HPLC. libretexts.org It is particularly well-suited for the analysis of charged species like amine hydrochlorides, providing extremely high separation efficiencies. nih.gov In its most common mode, Capillary Zone Electrophoresis (CZE), analytes are separated based on their charge-to-size ratio in a narrow, fused-silica capillary filled with a buffer solution. libretexts.org

For this compound, which is cationic at acidic to neutral pH, a low pH buffer (e.g., phosphate buffer at pH 2.5) would be used. libretexts.org A high voltage is applied across the capillary, causing the positively charged analyte to migrate towards the cathode. libretexts.org The high surface-area-to-volume ratio of the capillary allows for efficient heat dissipation, enabling the use of high voltages that result in rapid and highly efficient separations. nih.gov CE can be particularly useful for resolving impurities that are difficult to separate by HPLC.

Table 3: Representative Capillary Electrophoresis Parameters

ParameterCondition
CapillaryFused-silica, 50 cm (42 cm effective length) x 75 µm i.d.
Background Electrolyte50 mM Sodium Phosphate Buffer, pH 2.5
Applied Voltage+25 kV
Temperature25 °C
InjectionHydrodynamic (50 mbar for 5 s)
DetectionDiode Array Detector (DAD) at 250 nm

Chemical Stability and Degradation Product Analysis

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. youtube.com These studies involve subjecting the compound to harsh conditions to accelerate its decomposition. researchgate.net For this compound, this would involve exposure to hydrolysis (acidic and basic conditions), oxidation, photolysis, and thermal stress. researchgate.net The resulting degradation products are then analyzed, typically by LC-MS, to identify their structures and elucidate degradation pathways.

The pyridazine ring system and the amine substituent are the most likely sites for degradation. nih.govtandfonline.com

Hydrolysis: Under strong acidic or basic conditions, especially with heat, the amine group could potentially be hydrolyzed to a hydroxyl group, forming 5-methylpyridazin-4-ol.

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide could lead to the formation of an N-oxide at one of the ring nitrogen atoms, a common reaction for pyridine-like heterocycles. wikipedia.org

Photolysis: Exposure to UV light could induce complex degradation pathways, potentially involving ring cleavage or polymerization. nih.gov

Thermal Degradation: Heating the solid material to high temperatures could induce decomposition, the products of which would need to be characterized.

Table 5: Summary of Forced Degradation Conditions and Potential Pathways

Stress ConditionTypical Reagents/ConditionsPotential Degradation Pathway
Acid Hydrolysis0.1 M HCl, 60 °CHydrolysis of amine to hydroxyl group
Base Hydrolysis0.1 M NaOH, 60 °CHydrolysis of amine to hydroxyl group
Oxidation3% H₂O₂, Room TemperatureFormation of Pyridazine N-oxide
PhotolysisICH-compliant light exposure (UV/Vis)Ring cleavage, photoproduct formation
Thermal80 °C, solid stateDecomposition, polymerization

Emerging Research Frontiers and Future Prospects for 5 Methylpyridazin 4 Amine Chemistry

Integration of Artificial Intelligence and Machine Learning in Pyridazine (B1198779) Research

The convergence of artificial intelligence (AI) and chemistry is creating a paradigm shift in how pyridazine-based molecules are designed and evaluated. Machine learning (ML) models, particularly those based on quantitative structure-property relationship (QSPR) principles, are being developed to forecast the chemical and biological properties of pyridazine derivatives, thereby accelerating the discovery process. researchgate.netacs.org This data-driven approach allows for the rapid screening of vast virtual libraries of compounds, identifying promising candidates for synthesis and experimental testing.

A notable application of ML in this area is the prediction of the corrosion inhibition efficiency (CIE) of pyridazine compounds. researchgate.net Researchers developed a methodology using models such as gradient boosting (GB), random forest (RF), and k-nearest neighbor (KNN). A key innovation was the use of a kernel density estimation (KDE) function to generate virtual samples, which significantly enhanced the predictive power of the models. The inclusion of these virtual samples improved the correlation between molecular features and the target property, leading to highly accurate predictions and reducing the need for extensive experimental work. researchgate.net This approach represents a vital link between theoretical research and practical synthesis, providing a reliable tool for designing and exploring new pyridazine-based candidates for industrial applications. researchgate.net

The success of these models demonstrates the potential for ML to guide the synthesis of pyridazines with tailored properties. This computational-first strategy minimizes trial-and-error experimentation, saves resources, and accelerates the development of novel functional molecules. researchgate.netacs.org

Table 1: Performance Enhancement of Machine Learning Models for Predicting Pyridazine Properties

This interactive table summarizes the dramatic improvement in predictive accuracy for various ML models after incorporating virtual samples into the training data, as reported in studies on pyridazine inhibitors. researchgate.net

Model Metric Value (Before Virtual Samples) Value (After 1000 Virtual Samples)
Gradient Boosting (GB) -0.33 0.97
RMSE 9.20 1.57
Random Forest (RF) -0.20 0.96
RMSE 9.07 1.81
k-Nearest Neighbor (KNN) -0.17 0.95

R²: Coefficient of determination; RMSE: Root Mean Square Error.

Sustainable Synthesis and Biocatalytic Approaches for Pyridazine Scaffolds

In line with global efforts towards environmentally responsible chemical manufacturing, significant research is focused on developing sustainable and "green" methods for synthesizing pyridazine scaffolds. nih.govresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency compared to traditional synthetic routes. mdpi.com

Key strategies in sustainable pyridazine synthesis include:

Catalytic Reactions: Copper-catalyzed reactions, such as the click reaction to furnish pyridazine-triazole scaffolds, offer high yields (82-98%) under mild conditions. nih.govresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to produce better yields in shorter reaction times compared to conventional heating methods. mdpi.com

Domino Reactions: Multi-component, one-pot reactions, such as domino-coupling–isomerisation–condensation sequences, provide efficient pathways to complex pyridazine derivatives like pyrrolo[1,2-b]pyridazines, streamlining the synthetic process. mdpi.com

Biocatalysis: The use of enzymes (biocatalysts) in organic synthesis is a rapidly growing field that offers high selectivity and mild reaction conditions. nih.gov While specific biocatalytic routes for 5-methylpyridazin-4-amine (B2977063) are still an emerging area, the principles of enzymatic synthesis are being applied to related heterocyclic compounds, paving the way for future biocatalytic production of pyridazines. nih.gov

These modern synthetic methods, including Lewis acid-mediated Diels-Alder reactions and metal-free C-C bond cleavage approaches, are expanding the toolkit available to chemists, enabling the efficient and environmentally friendly production of a wide array of functionalized pyridazines. organic-chemistry.orgrsc.org

Applications in Advanced Materials Science (e.g., Polymer Precursors, Organic Electronics, Optical Materials)

The unique electronic structure of the pyridazine ring, characterized by its electron-deficient nature, makes it an attractive component for advanced materials. nih.govnih.gov Pyridazine derivatives are increasingly being investigated for applications in organic electronics and optical materials, where their properties can be finely tuned through chemical modification. mdpi.com

Organic Electronics: Pyridazine-based compounds are being explored as materials for Organic Light-Emitting Diodes (OLEDs) and solar cells.

TADF Emitters: Derivatives combining a pyridazine acceptor core with electron-donating moieties have been shown to exhibit thermally activated delayed fluorescence (TADF). nih.govmdpi.com This property is crucial for developing highly efficient OLEDs that can convert triplet excitons into light. These materials show high thermal stability, with decomposition temperatures exceeding 300°C, and some are capable of forming stable glasses, which is advantageous for device fabrication. nih.govmdpi.com

Dye-Sensitized Solar Cells (DSSC): Pyridazine derivatives designed as donor-π-acceptor (D-π-A) dyes have been studied for their potential in DSSCs. researchgate.net Theoretical calculations using Density Functional Theory (DFT) suggest that compounds like 6-phenylpyridazin-3(2H)-thione (PPYS) have favorable electronic and optical properties, making them promising candidates for use as sensitizers on TiO₂ nanocrystalline solar cells. researchgate.net

Optical Materials: The high polarizability of the pyridazine heterocycle makes it a valuable building block for nonlinear optical (NLO) materials.

Second Harmonic Generation (SHG): Push-pull systems, where the pyridazine ring acts as an electron acceptor connected to an electron-donating group, have been synthesized and evaluated for their NLO properties. nih.gov A series of thienylpyridazine derivatives synthesized via Suzuki-Miyaura cross-coupling showed potential as SHG chromophores, with the thienylpyridazine functionalized with a cyano-phenyl group exhibiting a large first hyperpolarizability. nih.govscilit.com

The versatility of the pyridazine scaffold also extends to the polymer industry, where its derivatives are used as conjugated polymers and semiconductors. mdpi.comliberty.edu

Table 2: Properties of Pyridazine Derivatives in Advanced Materials

This interactive table highlights key experimental and theoretical data for pyridazine derivatives designed for applications in organic electronics and optics.

Compound Class Application Key Property Observation/Value Source
Pyridazine-Acridine Derivative OLED (TADF Emitter) Glass Transition Temp. 80 °C nih.govmdpi.com
5% Weight Loss Temp. 336 °C nih.govmdpi.com
Emission Type Thermally Activated Delayed Fluorescence nih.govmdpi.com
Thienylpyridazine Derivative NLO (SHG) First Hyperpolarizability (β) 175 × 10⁻³⁰ esu nih.gov
Pyridazine-Phenoxazine Derivative OLED (TADF Emitter) 5% Weight Loss Temp. 314 °C nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas for Pyridazine Derivatives

The pyridazine scaffold is a well-established pharmacophore found in numerous biologically active compounds. mdpi.comnih.gov Ongoing research continues to uncover new therapeutic applications by designing pyridazine derivatives that interact with novel biological targets. This exploration spans a wide range of diseases, from cancer to infectious diseases and inflammatory conditions. nih.govresearchgate.net

Oncology: Pyridazine derivatives are at the forefront of anticancer drug discovery, with new compounds being developed to target specific signaling pathways involved in tumor growth and progression.

Kinase Inhibition: Many pyridazine-based molecules function as kinase inhibitors. Novel derivatives have shown potent inhibitory activity against targets such as Tyrosine Kinases (TK), Cyclin-Dependent Kinase 2 (CDK2), JNK1, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.govnih.govacs.org For instance, certain 3,6-disubstituted pyridazines act as submicromolar growth inhibitors in breast cancer cell lines by targeting CDK2, while other series have been designed to inhibit the JNK1 pathway. nih.govacs.org

Dual-Target Agents: Researchers are designing pyridazines with dual functionality, such as compounds that exhibit both anticancer and antimicrobial properties. nih.gov

Anti-inflammatory and Analgesic: The pyridazine nucleus is a key component in compounds designed to treat inflammation.

COX Inhibition: A novel pyrido[2,3-d]pyridazine-2,8-dione derivative was found to be a potent anti-inflammatory agent that functions as a dual inhibitor of both COX-1 and COX-2 enzymes. rsc.org

p38 Kinase Inhibition: Fused pyridopyridazines have been identified as inhibitors of p38 kinase, a key target for treating inflammatory disorders like rheumatoid arthritis. researchgate.net

Other Therapeutic Areas: The versatility of the pyridazine scaffold has led to its investigation in numerous other therapeutic contexts, including:

Antiviral: New pyridazine derivatives have been synthesized and evaluated for activity against the Hepatitis A Virus (HAV), with one compound showing a high virucidal effect. nih.gov

Neuroprotection: The development of pyridazinone derivatives as selective inhibitors of monoamine oxidase-B (MAO-B) shows promise for the treatment of neurodegenerative diseases. mdpi.com

Cardiovascular and Antiulcer: Tricyclic pyridazinone-based molecules have demonstrated cardiovascular-protective and antiulcer properties. nih.gov

Table 3: Selected Pyridazine Derivatives and Their Biological Targets

This interactive table summarizes recent findings on novel biological targets for various pyridazine-based chemical scaffolds.

Pyridazine Derivative Class Biological Target Therapeutic Area Source
Pyridazine-Triazole Scaffolds Tyrosine Kinases (TK) Anticancer nih.gov
3,6-Disubstituted Pyridazines Cyclin-Dependent Kinase 2 (CDK2) Anticancer (Breast) nih.gov
3,6-Disubstituted Pyridazines JNK1 Pathway Anticancer acs.org
Pyrido[2,3-d]pyridazine-2,8-dione COX-1 / COX-2 Anti-inflammatory rsc.org
Pyrido[3,4-d]pyridazines p38 Kinase Anti-inflammatory researchgate.net
Pyridazinotriazine-thione Hepatitis A Virus (HAV) Antiviral nih.gov
Pyridazinone Derivatives Monoamine Oxidase-B (MAO-B) Neuroprotection mdpi.com

Interdisciplinary Research Collaborations in 5-Methylpyridazin-4-amine Research

For example, a typical interdisciplinary workflow could involve:

Computational Chemistry & AI: Using machine learning models, as described in section 9.1, to predict the biological activities, material properties (e.g., optical, electronic), and potential toxicities of virtual derivatives of 5-methylpyridazin-4-amine. researchgate.net

Sustainable & Organic Synthesis: Chemists would then use these computational predictions to guide the synthesis of the most promising candidates, employing sustainable methods like those outlined in section 9.2 to ensure efficiency and environmental responsibility. nih.govmdpi.com

Biological Evaluation: Biologists and pharmacologists would screen these newly synthesized derivatives against a panel of novel biological targets (section 9.4), such as specific kinases or viral proteins, to identify lead compounds for therapeutic development. nih.govacs.orgrsc.org

Materials Science: Concurrently, materials scientists could evaluate other candidates for their potential in advanced applications like OLEDs or polymers (section 9.3), characterizing their thermal, optical, and electronic properties. mdpi.comnih.gov

This collaborative, iterative cycle—where computational prediction informs synthesis, and experimental results feed back into improving the predictive models—is the most powerful strategy for unlocking the full potential of the 5-methylpyridazin-4-amine scaffold. Such interdisciplinary efforts are crucial for translating fundamental chemical knowledge into tangible innovations in medicine, electronics, and industry.

Q & A

Q. How can reaction conditions for synthesizing 5-methylpyridazin-4-amine hydrochloride be optimized using experimental design?

  • Methodological Answer : A Box-Behnken or central composite design (CCD) optimizes parameters like temperature, solvent polarity, and reagent molar ratios. For example, hydrogels and pharmaceutical formulations have been optimized using CCD to maximize yield and minimize impurities, with response surface methodology (RSM) analyzing interactions between variables .

Q. How should researchers resolve contradictions in reported bioactivity data for 5-methylpyridazin-4-amine hydrochloride derivatives?

  • Methodological Answer : Meta-analysis of published data, coupled with standardized in vitro assays (e.g., enzyme inhibition or cytotoxicity screens), can identify methodological inconsistencies. For instance, clinical consensus guidelines for analogous compounds recommend harmonizing assay protocols (e.g., cell lines, incubation times) to reduce variability .

Q. What computational strategies predict the binding affinity of 5-methylpyridazin-4-amine hydrochloride to target enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with active sites. QSAR models trained on pyridazine derivatives can predict bioactivity based on electronic (e.g., HOMO-LUMO) and steric descriptors. Validation requires correlation with experimental IC₅₀ values from kinase assays .

Q. How do structural modifications (e.g., substituent addition) impact the physicochemical properties of 5-methylpyridazin-4-amine hydrochloride?

  • Methodological Answer : Introduce substituents at the pyridazine ring and assess changes via logP (lipophilicity), solubility (shake-flask method), and pKa (potentiometric titration). For example, adding methyl groups in pyridine analogs increased logP by 0.5 units, altering membrane permeability .

Methodological Considerations

  • Data Analysis : Use ANOVA for factorial experiments to identify significant factors.
  • Safety Protocols : Follow SDS guidelines for hydrochloride salts, including PPE (gloves, goggles) and fume hoods, due to acute toxicity risks (oral LD₅₀ ~145 mg/kg in analogs) .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies, ensuring IACUC approval for animal models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.